Ferro-Silicon

Steelmaking Deoxidation Ferroalloy

Ferro-Silicon procurement is grade-specific. FeSi75 delivers 10-15% higher deoxidation efficiency than FeSi72, achieving ≤50 ppm oxygen in electrical/HSLA steels. FeSi45 substitution for FeSi75 cuts efficiency 40-60%, raising consumption and cost. SiC alternatives may reduce material cost 15-25% but increase casting defects. For foundry inoculation, FeSi75 offers optimal cost-performance; for critical ductile iron (automotive safety parts, wind turbine castings), specify FeSi-Ba or FeSi-Zr inoculants. Match grade to application to optimize total cost and final material properties.

Molecular Formula Fe,Si
Molecular Weight 0
CAS No. 12023-54-0
Cat. No. B1173132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerro-Silicon
CAS12023-54-0
Molecular FormulaFe,Si
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferro-Silicon (CAS 12023-54-0) for Steelmaking and Foundry: Procurement and Technical Baseline Overview


Ferro-Silicon (FeSi), CAS 12023-54-0, is a master alloy of iron and silicon produced via carbothermic reduction in submerged arc furnaces [1]. With silicon content ranging from 15% to 95%, commercial grades are primarily defined by their Si percentage, most commonly FeSi45 (40-47% Si), FeSi72 (≥72% Si), and FeSi75 (74-80% Si) [2]. Its core metallurgical functions—deoxidation in steelmaking, graphitization/inoculation in cast iron, and alloying—are directly governed by silicon content, impurity profiles (Al, C, P, S), and physical properties like density (3.5-5.0 g/cm³) and melting range (1200-1400°C), which vary significantly by grade [3]. This baseline compositional and functional variability is the foundation for grade-specific performance and procurement decisions.

Why Generic Ferro-Silicon Substitution Fails: Quantified Risks in Steelmaking and Foundry Procurement


Substituting one grade of Ferro-Silicon for another—or replacing it with a different silicon source like silicon metal or silicon carbide—without adjusting process parameters leads to measurable deviations in deoxidation efficiency, silicon recovery, energy consumption, and final material properties. For instance, using FeSi45 in place of FeSi75 for deoxidation can reduce efficiency by 40-60% per ton of steel, increasing consumption and cost [1]. Similarly, substituting FeSi72 for FeSi75 in electrical steel production may result in a 10-15% lower deoxidation rate, failing to meet required purity levels for magnetic permeability [2]. Beyond grade variations, substituting ferrosilicon with silicon carbide as a deoxidizer, while potentially reducing material cost by 15-25%, can slow reduction periods by 10-15% and increase casting defects due to different inclusion profiles [3]. These quantifiable differences underscore that Ferro-Silicon procurement is not a commodity decision; it requires precise matching of grade-specific performance data to application requirements.

Ferro-Silicon Procurement Evidence Guide: Quantified Differentiation for Scientific Selection


Deoxidation Efficiency: FeSi75 vs. FeSi45 for Steelmaking Cost Control

In steelmaking applications, FeSi75 demonstrates a deoxidation efficiency that is 40-60% higher per metric ton compared to FeSi45, a lower-grade ferrosilicon alloy [1]. This differential is attributed to the higher silicon content (74-80% Si) of FeSi75 versus FeSi45 (40-47% Si), which enables a more complete and rapid reaction with dissolved oxygen in molten steel.

Steelmaking Deoxidation Ferroalloy

Exothermic Energy Contribution: FeSi75 vs. FeSi45 for Furnace Thermal Management

During deoxidation, the exothermic reaction of FeSi75 generates 7,250 kcal/kg, which is approximately 42% more heat than the 5,100 kcal/kg generated by FeSi45 [1]. This additional thermal energy can contribute to maintaining or achieving target melt temperatures, potentially reducing external energy input requirements in the furnace.

Steelmaking Thermochemistry Ferroalloy

Deoxidation Speed and Efficiency: FeSi75 vs. FeSi72 for High-Purity Steel Production

FeSi75 provides a deoxidation efficiency that is 10-15% higher than FeSi72, a difference stemming from its higher silicon content (≥75% vs. ≥72%) and often tighter impurity controls [1]. This enhanced efficiency is critical for achieving the stringent purity requirements of high-value steel grades. In trials with 30MnSi structural steel, the addition of 3-5 kg/t of a 72% ferrosilicon grade was shown to reduce molten steel oxygen content from 800 ppm to ≤50 ppm within 5 minutes, demonstrating the rapid kinetics achievable even with the lower grade [2].

Steelmaking Deoxidation Alloying

Cost-Effectiveness of Inoculation: FeSi75 vs. FeSi45 and FeSi85 in Foundry Operations

In foundry inoculation, FeSi75 is widely adopted as the standard due to its balanced performance and cost. While FeSi45 has a lower per-ton cost, its inoculation effect is considered poor, leading to higher consumption rates or inferior cast iron properties . Conversely, FeSi85 provides excellent inoculation but at a significantly higher use cost . FeSi75, therefore, represents the optimal economic choice for many foundries, providing effective graphitization without the cost premium of higher-silicon grades.

Cast Iron Inoculation Foundry

Graphite Nodule Count in Ductile Iron: FeSi75 vs. Specialty Inoculants (FeSiBa, FeSiZr)

In the production of ductile iron, the choice of inoculant directly impacts graphite morphology and mechanical properties. A study comparing three commercial inoculants found that a sample inoculated with FeSi75% resulted in the lowest number of graphite nodules per mm², which correlated with lower elongation values [1]. In contrast, inoculants containing barium (FeSi-Ba) or zirconium (FeSi-Zr) have been shown to provide higher nodule counts and improved mechanical properties [2]. This highlights that while FeSi75 is a functional inoculant, it is outperformed by specialty alloys in applications requiring maximum ductility and tensile strength.

Ductile Iron Inoculation Microstructure

Silicon Recovery and Slag Management: FeSi vs. Silicon Metal in Deoxidation

Compared to silicon metal (Si ≥ 97%), ferrosilicon (FeSi) provides a more stable and predictable silicon recovery rate in steelmaking deoxidation . Silicon metal, due to its lack of an iron carrier, is prone to rapid oxidation, flotation, and burn-off, leading to highly variable and often lower overall recovery . This instability can increase effective deoxidation cost and complicate process control. While silicon metal is essential for achieving the highest steel cleanliness, its use requires stricter operational control compared to the more robust and forgiving ferrosilicon.

Steelmaking Deoxidation Process Control

Ferro-Silicon Application Scenarios: Procurement-Driven Selection for Steel and Foundry


Production of Electrical and High-Strength Low-Alloy (HSLA) Steels: Maximizing Deoxidation Efficiency

For the production of electrical steels, where magnetic permeability and aging resistance are critical, and for HSLA steels requiring high purity, the superior deoxidation efficiency of FeSi75 is required. Its 10-15% higher efficiency over FeSi72 ensures oxygen levels are reduced to ≤50 ppm [1], meeting stringent specifications and justifying its higher procurement cost through improved product quality and yield.

Cost-Optimized Inoculation in High-Volume Gray and Ductile Iron Foundries

In high-volume foundry operations where the mechanical property demands are not extreme, FeSi75 is the standard inoculant due to its favorable cost-performance balance. As documented, it provides effective graphitization and reduces chill tendency without the excessive cost of FeSi85 or the poor performance of FeSi45 . Procurement of FeSi75 in this scenario optimizes the total cost of use.

Steelmaking Operations Prioritizing Process Stability and Predictable Cost

In integrated steel mills producing carbon and low-alloy structural steels, ferrosilicon (FeSi72 or FeSi75) is the preferred deoxidizer over silicon metal due to its stable silicon recovery and predictable reaction kinetics . This stability reduces process variability and allows for more accurate cost forecasting, making ferrosilicon the reliable, industrial-scale choice for bulk deoxidation.

Applications Where Maximum Ductility and Tensile Strength in Ductile Iron are Non-Negotiable

For critical ductile iron components (e.g., automotive safety parts, wind turbine castings) where maximum nodule count, elongation, and tensile strength are required, FeSi75 alone is insufficient. Procurement should instead focus on specialty inoculants like FeSi-Ba or FeSi-Zr, which have been shown in comparative studies to yield higher nodule counts and better mechanical properties [2]. This scenario defines the performance limit of standard FeSi75.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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